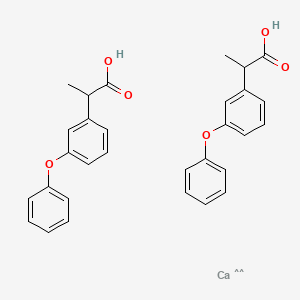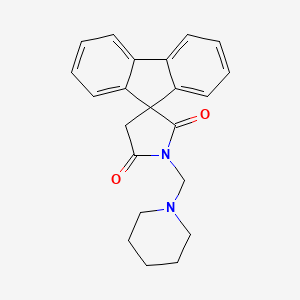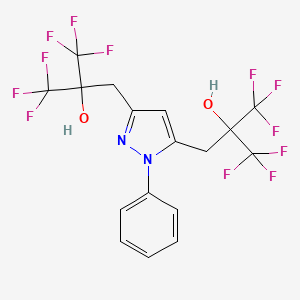
3,5-Pyrazolediethanol, 1-phenyl-alpha,alpha,alpha',alpha'-tetrakis(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Pyrazolediethanol, 1-phenyl-alpha,alpha,alpha’,alpha’-tetrakis(trifluoromethyl)- is a complex organic compound with the molecular formula C17H12F12N2O2 and a molecular weight of 504.31 g/mol . This compound is known for its unique structure, which includes multiple trifluoromethyl groups, making it highly fluorinated. It is also referred to as 3,5-Bis((2-hydroxy-3,3,3-trifluoro-2-trifluoromethyl)propyl)-1-phenyl pyrazole .
Preparation Methods
The synthesis of 3,5-Pyrazolediethanol, 1-phenyl-alpha,alpha,alpha’,alpha’-tetrakis(trifluoromethyl)- involves several steps. One common method includes the reaction of 1-phenyl-3,5-dihydroxy pyrazole with trifluoromethylating agents under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The process involves multiple purification steps, including recrystallization and chromatography, to obtain the pure compound .
Chemical Reactions Analysis
3,5-Pyrazolediethanol, 1-phenyl-alpha,alpha,alpha’,alpha’-tetrakis(trifluoromethyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
3,5-Pyrazolediethanol, 1-phenyl-alpha,alpha,alpha’,alpha’-tetrakis(trifluoromethyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of other complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3,5-Pyrazolediethanol, 1-phenyl-alpha,alpha,alpha’,alpha’-tetrakis(trifluoromethyl)- involves its interaction with specific molecular targets. The compound’s highly fluorinated structure allows it to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets are still under investigation, but its unique structure suggests it may have significant effects on biological systems .
Comparison with Similar Compounds
3,5-Pyrazolediethanol, 1-phenyl-alpha,alpha,alpha’,alpha’-tetrakis(trifluoromethyl)- can be compared with other fluorinated pyrazole derivatives, such as:
3,5-Difluoropyrazole: Lacks the extensive trifluoromethylation, resulting in different chemical and biological properties.
1-Phenyl-3,5-dihydroxy pyrazole: The precursor in the synthesis of the target compound, with different reactivity and applications.
Trifluoromethyl pyrazole: A simpler structure with fewer trifluoromethyl groups, leading to different physical and chemical characteristics.
Properties
CAS No. |
102129-14-6 |
|---|---|
Molecular Formula |
C17H12F12N2O2 |
Molecular Weight |
504.27 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-[[2-phenyl-5-[3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propyl]pyrazol-3-yl]methyl]propan-2-ol |
InChI |
InChI=1S/C17H12F12N2O2/c18-14(19,20)12(32,15(21,22)23)7-9-6-11(31(30-9)10-4-2-1-3-5-10)8-13(33,16(24,25)26)17(27,28)29/h1-6,32-33H,7-8H2 |
InChI Key |
WJEFGRXHPTVCKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)CC(C(F)(F)F)(C(F)(F)F)O)CC(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


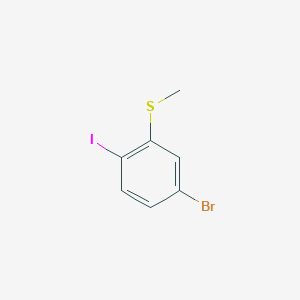
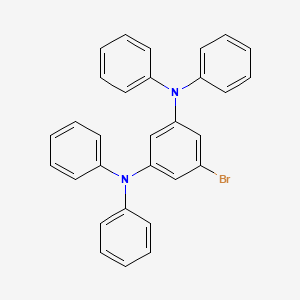
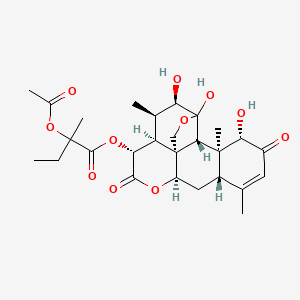
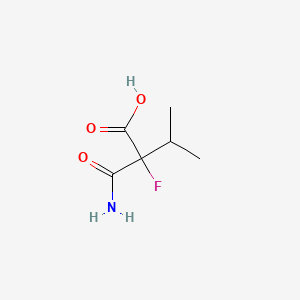

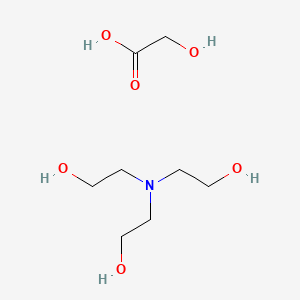


![(1R,5S,6S)-6-[1(R)-Hydroxyethyl]-1-methyl-2-[1-(2-thiazolin-2-yl)azetidin-3-ylsulfanyl]-1-carba-2-penem-3-carboxylic acid pivaloyloxymethyl ester](/img/structure/B12810828.png)


